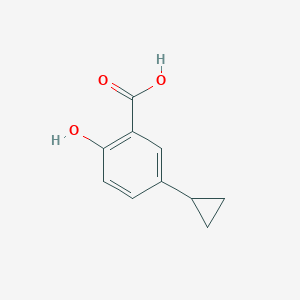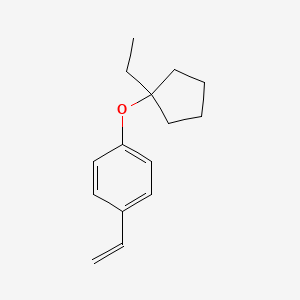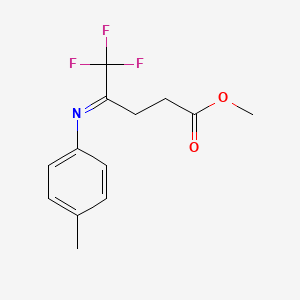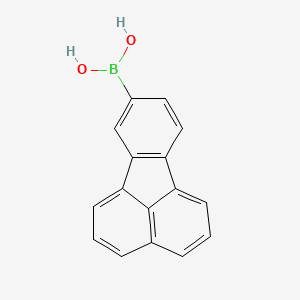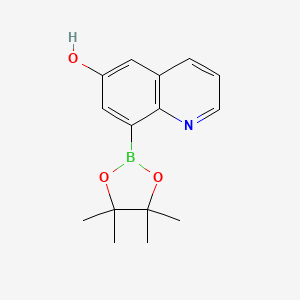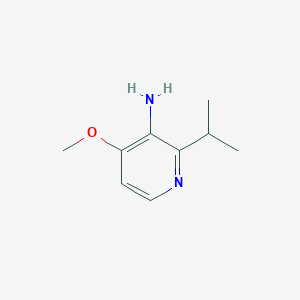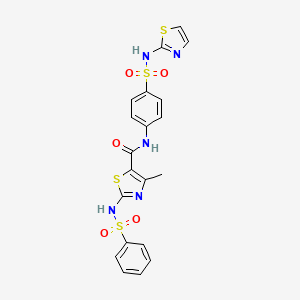
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyrimidine ring, which is further esterified with an ethyl group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of a chlorinating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Ethyl acetoacetate reacts with urea to form ethyl 2-amino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate.
Step 2: The intermediate product is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to introduce the chloromethyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted pyrimidine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as sodium borohydride can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests and pathogens.
Material Science: Pyrimidine derivatives are employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), owing to their unique electronic properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of essential biochemical processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(bromomethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate: Similar in structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Ethyl 2-(hydroxymethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate: Contains a hydroxymethyl group, which affects its solubility and reactivity compared to the chloromethyl derivative.
Ethyl 2-(methyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate:
The uniqueness of this compound lies in its chloromethyl group, which imparts distinct reactivity and enables the formation of a wide range of derivatives with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C8H9ClN2O3 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
ethyl 2-(chloromethyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-8(13)5-4-10-6(3-9)11-7(5)12/h4H,2-3H2,1H3,(H,10,11,12) |
Clé InChI |
HOQZACLRDAQWKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(NC1=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



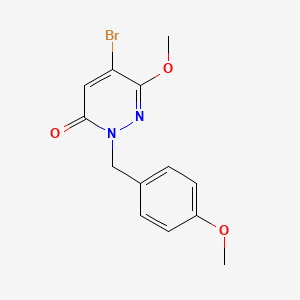
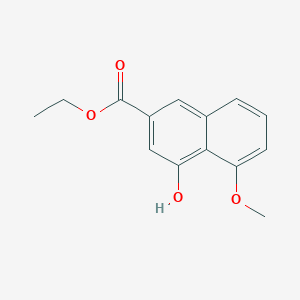
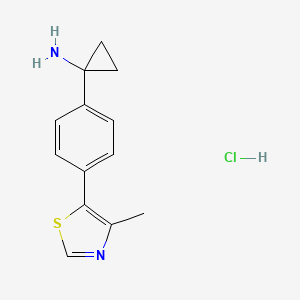
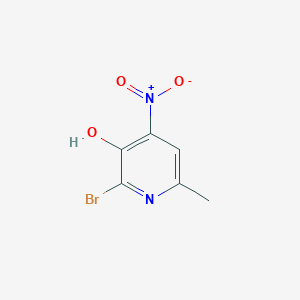
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
